Methyl 2-azidoacetate
Overview
Description
Methyl 2-azidoacetate is an organic compound with the molecular formula C3H5N3O2. It is widely used as a precursor in the synthesis of triazole derivatives via alkyne-azide click chemistry. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Methyl 2-azidoacetate is a versatile compound that is primarily used as a precursor in the synthesis of various chemical derivatives. Its primary targets are the molecules or structures it reacts with during these synthesis processes .
Mode of Action
This compound interacts with its targets through a process known as alkyne-azide click chemistry . This is a type of chemical reaction that allows for the efficient and selective synthesis of new compounds. The azide group in this compound reacts with an alkyne group in another molecule to form a triazole derivative .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of the various derivatives it helps to create. For example, it has been used in the synthesis of coumarin-triazole derivatives, which have potential as antiplasmodial agents . It has also been used in the synthesis of macrocyclic triazole containing largazole analogs, which act as histone deacetylases-1 (HDAC1) inhibitors .
Result of Action
The result of this compound’s action is the creation of new chemical compounds with potential therapeutic applications. For instance, the coumarin-triazole derivatives it helps to synthesize have shown potential as antiplasmodial agents . Similarly, the macrocyclic triazole containing largazole analogs it helps to create act as inhibitors of HDAC1, an enzyme involved in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-azidoacetate can be synthesized through the reaction of methyl bromoacetate with sodium azide. The reaction is typically carried out in methanol, with the sodium azide being added as a slurry in water. The mixture is then heated to reflux for about two hours. After cooling, the product is extracted using diethyl ether and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials like methyl bromoacetate and sodium azide make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-azidoacetate undergoes various types of chemical reactions, including:
Click Chemistry: It reacts with alkynes to form triazole derivatives.
Knoevenagel Condensation: It can be used to synthesize pyrrole derivatives.
Hemetsberger-Knittel Reaction: It is involved in the synthesis of substituted azaindoles
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used.
Knoevenagel Condensation: Typically involves aldehydes and bases.
Hemetsberger-Knittel Reaction: Requires specific temperature conditions and reagents like pyridine carboxaldehydes
Major Products:
Triazole Derivatives: Formed via click chemistry.
Pyrrole Derivatives: Synthesized through Knoevenagel condensation.
Azaindoles: Produced via the Hemetsberger-Knittel reaction
Scientific Research Applications
Methyl 2-azidoacetate is extensively used in scientific research due to its reactivity and versatility:
Chemistry: It is a key precursor in the synthesis of various heterocyclic compounds.
Biology: Used in the development of potential antiplasmodial agents.
Medicine: Involved in the synthesis of histone deacetylase inhibitors, which have potential therapeutic applications.
Industry: Utilized in the production of near-infrared boron dipyrromethene (BODIPY) donors for organic tandem solar cells
Comparison with Similar Compounds
- Ethyl 2-azidoacetate
- Benzyl azide
- 3-Azido-1-propanol
Comparison: Methyl 2-azidoacetate is unique due to its specific reactivity in click chemistry and its versatility in synthesizing various heterocyclic compounds. Compared to similar compounds like ethyl 2-azidoacetate and benzyl azide, this compound offers distinct advantages in terms of reaction conditions and product specificity .
Properties
IUPAC Name |
methyl 2-azidoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c1-8-3(7)2-5-6-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYCUKSOYJWGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398587 | |
Record name | Methyl 2-azidoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1816-92-8 | |
Record name | Methyl 2-azidoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1816-92-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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